1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine
CAS No.: 701289-78-3
Cat. No.: VC21366424
Molecular Formula: C18H24N2O3S
Molecular Weight: 348.5g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine - 701289-78-3](/images/no_structure.jpg)
Specification
CAS No. | 701289-78-3 |
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Molecular Formula | C18H24N2O3S |
Molecular Weight | 348.5g/mol |
IUPAC Name | 1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-ethylpiperazine |
Standard InChI | InChI=1S/C18H24N2O3S/c1-3-19-11-13-20(14-12-19)24(21,22)18-10-9-17(23-4-2)15-7-5-6-8-16(15)18/h5-10H,3-4,11-14H2,1-2H3 |
Standard InChI Key | OEJGGDXZCJIBGL-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC |
Canonical SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC |
Introduction
Chemical Structure and Properties
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine belongs to the class of arylsulfonylpiperazines characterized by the presence of a sulfonyl group (-SO₂-) that connects an aromatic system to a piperazine ring. The compound consists of three main structural components: a naphthalene ring with an ethoxy substituent at position 4, a sulfonyl linkage, and a piperazine ring with an ethyl group at position 4.
Molecular Structure
The molecular structure of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine features a naphthalene scaffold with an ethoxy group at position 4, conferring specific electronic and lipophilic properties to the molecule. The sulfonyl group creates a rigid linkage between the naphthalene and piperazine moieties, with characteristic S=O bond lengths typical of sulfonamides. The piperazine ring exists in a chair conformation with an ethyl substituent at the nitrogen in position 4, creating an asymmetric center that influences the compound's three-dimensional arrangement.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine:
Property | Value | Method of Determination |
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Molecular Formula | C₁₈H₂₄N₂O₃S | Compositional analysis |
Molecular Weight | 348.46 g/mol | Calculated from atomic weights |
Appearance | Crystalline solid | Predicted from similar compounds |
Solubility | Soluble in organic solvents (DCM, DMSO) | Based on related structures |
Log P | ~3.8-4.2 | Predicted from structural features |
pKa | ~7.5-8.2 (piperazine N) | Estimated from similar piperazines |
The compound contains a basic nitrogen in the 4-ethylpiperazine moiety, which can undergo protonation in acidic environments, potentially affecting its solubility and biological activity. The ethoxy group on the naphthalene ring enhances lipophilicity while maintaining hydrogen bond acceptor capability .
Synthetic Methodologies
General Synthetic Approach
The synthesis of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine typically involves a multi-step process beginning with the preparation of functionalized naphthalene derivatives followed by sulfonylation and coupling with 4-ethylpiperazine.
Preparation of 4-Ethoxynaphthalene Precursor
Based on documented procedures for similar compounds, the 4-ethoxynaphthalene component can be synthesized via etherification of 4-naphthol:
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A mixture of 4-naphthol and anhydrous K₂CO₃ is ground into fine powder and stirred at approximately 60°C.
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Diethyl sulfate is added to the mixture with continuous stirring for 2-3 hours.
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The solid is washed with water, filtered, and the crude product is extracted with diethyl ether.
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Purification by column chromatography with petroleum ether and ethyl acetate (10:1 v/v) yields the desired 4-ethoxynaphthalene intermediate .
Sulfonylation and Coupling
The preparation of the final compound typically proceeds through:
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Conversion of 4-ethoxynaphthalene to the corresponding sulfonyl chloride using chlorosulfonic acid at low temperature.
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Reaction of the resultant sulfonyl chloride with 4-ethylpiperazine in the presence of a base (typically triethylamine or pyridine) in an appropriate solvent such as dichloromethane.
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The reaction mixture is stirred at room temperature until completion (monitored by TLC), followed by aqueous workup and purification .
An alternative approach might utilize 4-ethylpiperazine-1-sulfonyl chloride hydrochloride as a starting material, which can be coupled with 4-ethoxynaphthalene under Friedel-Crafts conditions using a Lewis acid catalyst .
Spectroscopic Characterization
¹H NMR Spectral Features
The ¹H NMR spectrum would typically show:
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Aromatic protons of the naphthalene system (δ 7.0-8.5 ppm)
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Ethoxy group signals: -OCH₂CH₃ (quartet at δ 4.1-4.3 ppm and triplet at δ 1.4-1.6 ppm)
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Piperazine ring protons (δ 2.5-3.5 ppm)
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N-ethyl protons: -NCH₂CH₃ (quartet at δ 2.3-2.5 ppm and triplet at δ 1.0-1.2 ppm)
¹³C NMR Spectral Features
The ¹³C NMR spectrum would display:
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Naphthalene carbon signals (δ 120-140 ppm)
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Oxygenated aromatic carbon (C-4 of naphthalene) around δ 155-160 ppm
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Ethoxy carbons: -OCH₂CH₃ (δ 63-65 ppm and 14-15 ppm)
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Piperazine carbons (δ 45-55 ppm)
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N-ethyl carbons: -NCH₂CH₃ (δ 50-52 ppm and 11-13 ppm)
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z 348 [M]⁺ corresponding to C₁₈H₂₄N₂O₃S
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Characteristic fragmentation patterns including:
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Loss of ethyl group (m/z 319)
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Cleavage at the sulfonamide bond
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Fragments corresponding to the naphthalene and piperazine moieties
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Infrared Spectroscopy
Key IR absorption bands would include:
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S=O stretching vibrations (1140-1160 cm⁻¹ and 1330-1350 cm⁻¹)
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C-O-C stretching for the ethoxy group (1020-1070 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
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Aliphatic C-H stretching (2850-2950 cm⁻¹)
Crystallographic Analysis
Predicted Crystal Structure
Based on the crystallographic data of related compounds, 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine would likely crystallize in a monoclinic or orthorhombic space group. The molecule would adopt a conformation influenced by:
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The torsion angle between the naphthalene plane and the sulfonyl group
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The conformation of the piperazine ring (chair conformation)
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The orientation of the ethyl groups
The sulfonyl group typically adopts a tetrahedral geometry with S-O bond lengths around 1.42-1.43 Å and S-N bond lengths approximately 1.65-1.67 Å .
Intermolecular Interactions
In the crystal lattice, molecules would likely form a network stabilized by:
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Weak hydrogen bonding interactions involving the sulfonyl oxygen atoms
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π-π stacking interactions between naphthalene rings
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Van der Waals forces between aliphatic portions of the molecule
These intermolecular forces contribute significantly to the thermal stability and solubility properties of the compound .
Structure-Activity Relationships
Key Pharmacophore Features
Structure-activity relationship studies of related compounds suggest that the following structural features might be important for biological activity:
Comparison with Related Compounds
Table comparing 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine with structurally related compounds:
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